molecular formula C10H14O B1196671 Isopiperitenone CAS No. 529-01-1

Isopiperitenone

Cat. No.: B1196671
CAS No.: 529-01-1
M. Wt: 150.22 g/mol
InChI Key: SEZLYIWMVRUIKT-UHFFFAOYSA-N
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Description

Isopiperitenone is a monoterpenoid compound with the chemical formula C10H14O. It is a naturally occurring compound found in various plants, including those in the mint family. This compound is known for its distinctive aroma and is used in the synthesis of other valuable compounds, such as menthol. It also serves as an alarm pheromone in certain mite species .

Mechanism of Action

In perilla, ISPD2 is related to the biosynthesis of piperitenone, which was formed via (−)- cis -isopiperitenol . (-)-Isopiperitenone reductase (EC 1.3.1.82) is an enzyme with systematic name (+)-cis-isopulegone:NADP+ oxidoreductase . It catalyses the following chemical reaction: (+)-cis-isopulegone + NADP + (-)-isopiperitenone + NADPH + H + .

Safety and Hazards

Contact with isopiperitenone should be avoided. Formation of dust and aerosols should also be avoided . Special instructions should be obtained before use and appropriate exhaust ventilation should be provided at places where dust is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopiperitenone can be synthesized through the oxidation of isopiperitenol. This process involves the use of isopiperitenol dehydrogenase enzymes, which catalyze the oxidation reaction in the presence of nicotinamide adenine dinucleotide as a cofactor . Another method involves the oxidation of limonene using a chromium trioxide-pyridine complex .

Industrial Production Methods: In industrial settings, this compound is produced through biocatalysis using engineered microbial hosts. For example, bacterial enzymes with isopiperitenol dehydrogenase activity have been used to enhance the production of this compound from limonene .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Nicotinamide adenine dinucleotide as a cofactor, isopiperitenol dehydrogenase enzymes.

    Reduction: Specific reductase enzymes.

Major Products:

    From Oxidation: this compound.

    From Reduction: Isopiperitenol.

Comparison with Similar Compounds

  • Piperitenone
  • Menthol
  • Limonene
  • Carvone

Isopiperitenone’s versatility and unique properties make it a compound of significant interest in various fields of research and industry.

Properties

IUPAC Name

3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9H,1,4-5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZLYIWMVRUIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(CC1)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316866
Record name Isopiperitenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-01-1
Record name Isopiperitenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopiperitenone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopiperitenone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isopiperitenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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